3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol
CAS No.: 736949-28-3
Cat. No.: VC5481063
Molecular Formula: C18H17N3O2
Molecular Weight: 307.353
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 736949-28-3 |
---|---|
Molecular Formula | C18H17N3O2 |
Molecular Weight | 307.353 |
IUPAC Name | 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol |
Standard InChI | InChI=1S/C18H17N3O2/c1-23-12-8-6-11(7-9-12)16-18(22)17(21-20-16)14-10-19-15-5-3-2-4-13(14)15/h2-10,16,18-20,22H,1H3 |
Standard InChI Key | UKXRUPOIAKFFCM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s IUPAC name, 3-(1H-indol-3-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-4-ol, reflects its three core components:
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Indole moiety: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole group is substituted at the 3-position.
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4-Methoxyphenyl group: A benzene ring with a methoxy (-OCH₃) substituent at the para position.
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4,5-Dihydro-1H-pyrazol-4-ol: A partially saturated pyrazole ring with a hydroxyl group at the 4-position and a hydrogen atom at the 1-position.
The SMILES notation COC1=CC=C(C=C1)C2C(C(=NN2)C3=CNC4=CC=CC=C43)O
encodes this structure, highlighting the connectivity between the methoxyphenyl group (C1), the dihydropyrazole ring (C2/N2), and the indole system (C3/N3/C4).
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₈H₁₇N₃O₂ | |
Molecular Weight | 307.353 g/mol | |
Solubility | Soluble in organic solvents | |
Hydrogen Bond Donors | 3 (2xN-H, 1xO-H) | |
Hydrogen Bond Acceptors | 4 (2xN, 2xO) |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The molecule can be dissected into two key precursors:
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4-Methoxybenzaldehyde: Provides the aryl component for the pyrazolone ring.
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3-Hydrazinoindole: Introduces the indole moiety via hydrazine coupling.
Reported Synthetic Strategies
While no direct synthesis of this compound is documented, analogous pyrazolones are synthesized via:
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Knoevenagel-Michael tandem reactions: Ceric ammonium nitrate (CAN)-catalyzed condensation of aldehydes with pyrazolones in aqueous ethanol . For example, 4,4’-(arylmethylene)bis(1H-pyrazol-5-ols) form via reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with aromatic aldehydes .
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Ultrasonic-assisted condensation: Ionic liquid catalysts like [HMIM]HSO₄ under ultrasound irradiation enhance reaction efficiency and yield for pyrazolone derivatives .
Table 2: Reaction Conditions for Analogous Pyrazolones
Substrate | Catalyst | Conditions | Yield (%) | Reference |
---|---|---|---|---|
3-Methyl-1-phenyl-5-pyrazolone | [HMIM]HSO₄ | Ultrasound, RT | 92 | |
5-Methyl-2-phenylpyrazolone | CAN | H₂O, reflux | 85 |
Spectroscopic Characterization and Computational Insights
Spectroscopic Signatures
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¹H NMR: Expected signals include:
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δ 10.8 ppm (indole N-H),
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δ 7.2–6.7 ppm (aromatic protons),
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δ 5.1 ppm (pyrazole CH-OH),
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δ 3.8 ppm (methoxy OCH₃).
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IR Spectroscopy: Stretching vibrations at ~3400 cm⁻¹ (O-H/N-H), 1650 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .
Computational Chemistry
Density functional theory (DFT) calculations predict:
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Dipole moment: ~4.2 D, indicating moderate polarity consistent with solubility data.
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Frontier molecular orbitals: HOMO localized on the indole ring, LUMO on the pyrazole system, suggesting electron-deficient regions prone to nucleophilic attack.
Compound | Target | IC₅₀ (μM) | Source |
---|---|---|---|
3-Methyl-1-phenylpyrazolone | Cyclooxygenase-2 | 12.4 | |
5-Methoxyindole-3-carboxaldehyde | CYP450 1A1 | 8.7 |
Challenges and Future Directions
Synthetic Challenges
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Regioselectivity: Controlling the position of substituents during cyclization.
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Stereochemistry: Managing diastereomer formation in the dihydropyrazole ring.
Research Priorities
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